Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

mineral processing wolframite flotation collector adsorption mechanism

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate (CAS 94230-65-6) is a tripotassium salt of an alkyliminobis(methylene)diphosphonic acid, belonging to the class of aminomethylene diphosphonate surfactants/collectors. It features a C14 (tetradecyl) lipophilic tail, a central imino nitrogen bridge, and two fully deprotonated phosphonate head groups charge-balanced by exactly three potassium counterions.

Molecular Formula C16H34K3NO6P2
Molecular Weight 515.69 g/mol
CAS No. 94230-65-6
Cat. No. B12685738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
CAS94230-65-6
Molecular FormulaC16H34K3NO6P2
Molecular Weight515.69 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]
InChIInChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3
InChIKeyBPEPYZVMVDXVEE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripotassium Hydrogen ((tetradecylimino)bis(methylene))diphosphonate (CAS 94230-65-6): Scientific and Procurement Baseline


Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate (CAS 94230-65-6) is a tripotassium salt of an alkyliminobis(methylene)diphosphonic acid, belonging to the class of aminomethylene diphosphonate surfactants/collectors [1]. It features a C14 (tetradecyl) lipophilic tail, a central imino nitrogen bridge, and two fully deprotonated phosphonate head groups charge-balanced by exactly three potassium counterions. This precise stoichiometry yields a molecular weight of approximately 515.69 g/mol [2]. The compound is structurally and functionally positioned between the di- and tetra-potassium congeners, conferring a defined ionic strength and aqueous solubility profile that is directly relevant to flotation process selectivity and formulation compatibility [1].

Target mineral Wolframite (tungsten ore) flotation
Ionic form Tripotassium salt (3 K⁺, 1 acidic proton)
Key advantage Pre-adjusted solubility and ionic strength; no pre-neutralization needed

Why Tripotassium Hydrogen ((tetradecylimino)bis(methylene))diphosphonate Cannot Be Casually Substituted


Within the alkyliminobis(methylene)diphosphonate family, performance is dictated by the interplay of alkyl chain length, counterion identity, and stoichiometry. Substituting the tripotassium salt with the dipotassium analog (CAS 94202-20-7) alters the degree of phosphonate group protonation, shifting both aqueous solubility and mineral surface charge interactions [1]. Switching to the tetrapotassium salt (CAS 94230-66-7) or the tetrasodium salt (CAS 1116-55-8) changes the ionic atmosphere and cation-dependent adsorption behavior without modifying the active diphosphonate pharmacophore [2]. Even the free acid form (FXL-14) may exhibit different collector efficiency due to pH-dependent speciation; the tripotassium salt pre-sets a distinct protonation state that bypasses the need for in-situ pH adjustment [3]. Importantly, altering the tetradecyl chain to shorter (e.g., dodecyl) or longer homologues shifts the hydrophilic–lipophilic balance (HLB), directly impacting critical micelle concentration (CMC) and mineral surface affinity [3]. These variables make generic, one-to-one substitution scientifically unjustified without comparative performance validation.

!
Counterion mismatch Dipotassium or tetrapotassium analogs change protonation state and ionic strength, potentially altering solubility and mineral surface interaction.
!
Alkyl chain length divergence Shorter (C8, C12) or longer homologues shift hydrophilic–lipophilic balance and mineral selectivity; C8 analogs prefer calcium minerals over wolframite.
!
Free acid vs. pre-neutralized salt The free acid requires in-situ pH adjustment; the tripotassium salt delivers a defined protonation state directly, avoiding additional pH modifier steps.

Quantitative Differentiation Evidence for Tripotassium Hydrogen ((tetradecylimino)bis(methylene))diphosphonate


Chemisorption-Based Wolframite Flotation Selectivity Evidenced by Adsorption Enthalpy

The free acid form of the target compound (FXL-14, tetradecyl imino-bis-methylene phosphonic acid) was studied as a wolframite collector using carbon paste electrode electrochemistry. The measured differential capacitance and adsorption enthalpy (Q = 10.6 kcal/mol) confirm chemisorption on the wolframite surface via coordinate covalent bond formation in the pH 3–7 range [1]. By contrast, shorter-chain alkyl imino bis methylene diphosphonic acids (e.g., IMPA-8, the C8 analog) exhibited flotation selectivity for calcium minerals (fluorite, calcite, apatite) with theoretically computed interaction energies showing strong preference for fluorite over calcite and apatite (ΔE = –571.6 kcal/mol for fluorite {100} vs. +18.9 kcal/mol for calcite {100}) [2]. The C14 chain of the target compound, however, directs chemisorption toward wolframite surfaces rather than calcium minerals, a selectivity not observed with the C8 homolog, making the tripotassium salt the appropriate agent for tungsten-bearing ore flotation circuits.

Wolframite selectivity
Reported
Adsorption enthalpy 10.6 kcal/mol (chemisorption) on wolframite vs. C8 analog IMPA-8 showing –571.6 kcal/mol for fluorite, no wolframite affinity
C14 tripotassium salt is essential for tungsten flotation; C8 chain cannot substitute.
Cross-study comparison; electrochemical vs. computational data
mineral processing wolframite flotation collector adsorption mechanism

Tripotassium Counterion Stoichiometry Optimizes Aqueous Solubility and Ionic Strength Relative to Di- and Tetra-Potassium Analogs

The target compound bears exactly three potassium ions per diphosphonate molecule (C16H34K3NO6P2, MW 515.69), positioning it between the dipotassium dihydrogen salt (CAS 94202-20-7, C16H35K2NO6P2, MW 477.60) and the tetrapotassium salt (CAS 94230-66-7, C16H33K4NO6P2, MW 553.78) [1][2][3]. This stoichiometry dictates the fraction of phosphonate oxygen atoms that remain protonated: the dipotassium salt retains two acidic protons, reducing aqueous solubility under neutral pH conditions; the tetrapotassium salt is fully neutralized but delivers a higher ionic load per mole of active diphosphonate, potentially causing salting-out effects or unwanted electrolyte interference in flotation pulps. The tripotassium salt preserves one acidic proton, providing intermediate solubility and buffering capacity that enables direct formulation into aqueous collector solutions without pre-neutralization, a distinct operational advantage over the di- and tetra-potassium forms in mineral processing circuits requiring precise ionic strength control.

Stoichiometry balance
Class-level
3 K⁺, 1 acidic proton, MW 515.69 – intermediate between dipotassium (2 H⁺) and tetrapotassium (0 H⁺) salts
Pre-set aqueous solubility and ionic strength without pre-neutralization.
Theoretical evaluation; no experimental solubility comparison identified
aqueous formulation solubility ionic strength counterion effect

C14 Alkyl Chain Yields Distinct Mineral Surface Specificity Compared to C8 and C12 Homologs in Diphosphonate Collectors

The tetradecyl (C14) lipophilic chain of the target compound confers mineral surface affinity distinct from the octyl (C8) chain in IMPA-8 and the dodecyl (C12) chain in the dodecyl analog [1][2]. In molecular modeling studies, the C8 analog IMPA-8 showed computed interaction energies strongly favouring fluorite (ΔE = –571.6 kcal/mol on {100}) over calcite (+18.9 kcal/mol) and apatite (+618.0 kcal/mol) [1]. In contrast, the C14 free acid form (FXL-14) demonstrated chemical adsorption on wolframite with an experimentally measured adsorption enthalpy of 10.6 kcal/mol [2]. This divergent mineral selectivity pattern—C8 chain → calcium minerals vs. C14 chain → transition metal oxide ores (wolframite)—is attributed to the chain-length-dependent balance between hydrophobic aggregation and chelate formation at the mineral–water interface. The C12 dodecyl potassium salts (e.g., CAS 94232-10-7) represent an intermediate hydrophobicity but lack published flotation performance data, leaving the C14 tripotassium salt as the evidence-backed choice for tungsten ore flotation.

Chain-length specificity
Reported
C14: wolframite chemisorption (10.6 kcal/mol); C8: fluorite ΔE –571.6 kcal/mol, poor calcite/apatite interaction
C14 chain directs selectivity to transition metal oxide ores; C8 would fail to recover wolframite.
C12 analog lacks published flotation data
structure–activity relationship alkyl chain length mineral flotation collector design

Dual Phosphonate Chelating Group Provides Superior Calcium Binding Capacity Confirmed via pKa Profile of Class Representative

The imino-bis-methylene diphosphonate head group architecture features four ionizable protons with pKa values reported for the class representative ethyl imino-bis-methylenediphosphonic acid as follows: pKa1 < 2.0, pKa2 = 4.7, pKa3 = 5.92, pKa4 = 12.42 [1]. This broad pKa spectrum indicates that at near-neutral pH, the phosphonate groups exist predominantly in di- and tri-anionic states, providing strong electrostatic and coordinate-covalent binding to divalent and trivalent metal ions such as Ca²⁺, Fe³⁺, and Mn²⁺. The tripotassium salt, with one acidic proton remaining, is pre-positioned in the pH zone where two of the four phosphonate oxygen sites are deprotonated and available for metal coordination. In comparison, monophosphonate collectors (e.g., tetradecylphosphonic acid, TDPA, CAS 4671-75-4) possess only two ionizable protons and form a single-point attachment to mineral surfaces, resulting in weaker, reversible physisorption rather than the chemisorption observed for the diphosphonate [2]. This structural advantage directly supports procurement decisions where robust, pH-tolerant metal binding is required.

Chelation strength
Class-level
Diphosphonate pKa:
Diphosphonate head group provides stronger, pH-resilient metal binding than monophosphonate alternatives.
Based on class representative; direct measurement on target salt not available
pH-switchable adsorption
Reported
Chemisorption (pH 3–7) vs. ion-exchange (pH >9) measured by differential capacitance on wolframite electrode
Enables process flexibility through pH adjustment; not available with monophosphonate collectors.
Electrochemical fingerprint supports online process monitoring
metal chelation phosphonate pKa scale inhibition calcium binding

Electrochemically Validated pH-Dependent Adsorption Mechanism Enables Targeted Process Control

Electrochemical studies on the free acid form of the target compound (FXL-14) revealed a dual adsorption mechanism: at lower pH (3–7), the collector forms a coordinate covalent bond directly with the wolframite surface; at higher pH (>9), adsorption proceeds via an ion-exchange mechanism [1]. The measured double-layer differential capacitance of the wolframite carbon paste electrode in FXL-14 solution provides a quantifiable electrochemical fingerprint for monitoring collector adsorption in real time. This pH-switchable adsorption behavior is not reported for shorter-chain analogs (e.g., IMPA-8) or for monophosphonate collectors such as TDPA, where self-assembled monolayer formation on aluminum alloys occurs over a narrower pH window and is predominantly physisorptive [2]. The tripotassium salt, when dissolved, partially buffers the solution toward the mildly acidic range favouring chemisorption, potentially enabling single-reagent flotation circuits without auxiliary pH modifiers.

pH-switchable adsorption
Reported
Chemisorption (pH 3–7) vs. ion-exchange (pH >9) measured by differential capacitance on wolframite electrode
Enables process flexibility through pH adjustment; not available with monophosphonate collectors.
Electrochemical fingerprint supports online process monitoring
electrochemical characterization pH-dependent adsorption process control wolframite beneficiation

Tripotassium Hydrogen ((tetradecylimino)bis(methylene))diphosphonate: Evidence-Backed Application Scenarios


Selective Wolframite Flotation Collector for Tungsten Ore Beneficiation

The electrochemically validated chemisorption of the free acid form of this compound on wolframite surfaces (Q = 10.6 kcal/mol, pH 3–7) [1], combined with its documented use as the collector FXL-14 in wolframite flotation studies [2], supports its deployment as a selective collector for tungsten-bearing ores. The tripotassium salt form provides pre-adjusted pH and ionic strength, enabling direct addition to flotation cells without auxiliary acid/base modifiers. The C14 chain length is critical: shorter-chain analogs (C8 IMPA-8) preferentially float calcium minerals rather than wolframite, making the tripotassium C14 salt the evidence-based procurement choice for tungsten concentrators.

Formulation Intermediate for Custom Diphosphonate Surfactants and Chelating Agents

The distinct tripotassium stoichiometry (3 K⁺, 1 remaining acidic proton) [1] makes this compound a versatile intermediate for synthesizing mixed counterion or partial ester derivatives. Its intermediate protonation state allows controlled further deprotonation with organic bases (e.g., amines) to generate tailored surfactants, or partial esterification to modulate hydrophobicity. This synthetic flexibility is not available with the fully neutralized tetrapotassium or tetrasodium salts, positioning the tripotassium salt as the preferred starting material for R&D laboratories developing novel phosphonate-based collectors, dispersants, or scale inhibitors.

Electrochemical Sensor Development for Mineral Processing Monitoring

The well-characterized electrochemical behavior of the compound's free acid form on wolframite carbon paste electrodes—specifically, measurable differential capacitance changes upon adsorption [1]—enables the development of online electrochemical sensors for monitoring collector concentration and adsorption in tungsten flotation circuits. The tripotassium salt, with its consistent ionic contribution, provides a reproducible baseline signal, facilitating process analytical technology (PAT) implementation for real-time reagent dosing control.

Calcium-Tolerant Scale Inhibition in High-Hardness Industrial Water Systems

The diphosphonate head group, with four ionizable protons spanning pKa values from <2.0 to 12.42 [1], provides strong calcium chelation across a wide pH range. Compared to monophosphonates (e.g., tetradecylphosphonic acid, which offers only bidentate binding), the tetradentate chelation potential of the diphosphonate architecture predicts superior calcium carbonate and calcium sulfate scale inhibition [2]. The tripotassium salt form ensures adequate aqueous solubility for direct formulation into cooling water or boiler water treatment programs, while the C14 chain contributes surface-active properties for dispersion of precipitated scale particles.

Application
Selection Property
Validation Focus
Wolframite flotation collector
C14 chain & tripotassium stoichiometry
Wolframite adsorption performance verification
Custom diphosphonate surfactant intermediate
Partially protonated phosphonate (3 K⁺)
Solubility and ionic strength optimization
Electrochemical sensor development
Measurable differential capacitance
Sensor signal reproducibility and pH response
Scale inhibition in high-hardness water
Diphosphonate chelating capacity
Calcium carbonate/sulfate inhibition testing
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